AU-130 free base

Description

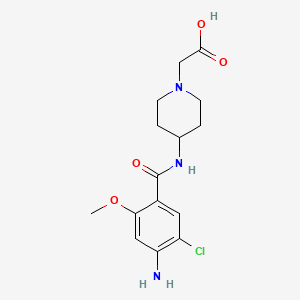

Structure

2D Structure

3D Structure

Properties

CAS No. |

246870-96-2 |

|---|---|

Molecular Formula |

C15H20ClN3O4 |

Molecular Weight |

341.79 g/mol |

IUPAC Name |

2-[4-[(4-amino-5-chloro-2-methoxybenzoyl)amino]piperidin-1-yl]acetic acid |

InChI |

InChI=1S/C15H20ClN3O4/c1-23-13-7-12(17)11(16)6-10(13)15(22)18-9-2-4-19(5-3-9)8-14(20)21/h6-7,9H,2-5,8,17H2,1H3,(H,18,22)(H,20,21) |

InChI Key |

SIFJWOOUBDSOFL-UHFFFAOYSA-N |

SMILES |

COC1=CC(=C(C=C1C(=O)NC2CCN(CC2)CC(=O)O)Cl)N |

Canonical SMILES |

COC1=CC(=C(C=C1C(=O)NC2CC[NH+](CC2)CC(=O)[O-])Cl)N |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

AU-130 free base |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for Au 130 Free Base

Modern Synthetic Approaches to Au-130 Free Base and Related Structural Motifs

The synthesis of atomically precise gold nanoclusters like Au₁₃₀(SR)₅₀ is a significant area of research, driven by their unique electronic and catalytic properties. nih.govrsc.org Modern synthetic strategies are focused on achieving high monodispersity and scalability. nih.gov

The "total synthesis" of a nanocluster like Au₁₃₀(SR)₅₀ refers to its formation from gold precursors and ligands, with precise control over the number of atoms. A key reported method for the scalable synthesis of Au₁₃₀(SR)₅₀ involves a post-synthetic etching process. nih.govrsc.org This approach is notable because the target nanocluster is not present in the initial crude product but is exclusively formed by the etching of larger, less stable gold clusters. nih.govrsc.org

The efficiency of this process is a critical consideration. Traditional methods for synthesizing monodisperse thiolated gold nanoclusters often resulted in very low yields. probiologists.com The development of high-throughput synthesis platforms, assisted by machine learning, is a recent advancement aimed at accelerating the discovery of optimal synthesis conditions and improving yields. probiologists.com

Table 1: Comparison of Synthetic Approaches for Gold Nanoclusters

| Synthetic Approach | Description | Advantages | Disadvantages |

| Direct Reduction | Reduction of a gold salt (e.g., HAuCl₄) in the presence of a thiol ligand. rsc.org | Simple, one-pot synthesis. | Often produces a mixture of cluster sizes (polydispersity). |

| Size-Focusing | Thermodynamically driven process where a mixture of clusters evolves into a single, most stable "magic size." youtube.com | High yield of a specific, stable nanocluster. | Can be a slow process; limited to thermodynamically favored products. |

| Ligand-Exchange Induced Transformation | Transformation of one atomically precise nanocluster into another by introducing a different ligand. youtube.com | Allows for the synthesis of new cluster sizes that may not be accessible through direct methods. | Requires a pre-existing, atomically precise nanocluster as a starting material. |

| Post-Synthetic Etching | Etching of larger, less stable nanoclusters to form smaller, more stable ones. nih.govrsc.org | Scalable synthesis of specific clusters like Au₁₃₀(SR)₅₀. | The desired product is not formed directly. |

This table provides a general overview of synthetic strategies for gold nanoclusters.

The concepts of convergent and divergent synthesis are central to modern chemistry and are applicable to the formation of complex structures like gold nanoclusters.

Convergent Synthesis: In this approach, different components of the final structure are synthesized separately and then brought together. In the context of Au₁₃₀(SR)₅₀, this could involve the formation of smaller gold-thiolate complexes that subsequently assemble into the final 130-atom cluster.

Divergent Synthesis: This strategy involves starting with a common precursor and, by varying the reaction conditions or catalysts, generating a variety of different products. acs.org In gold nanocluster synthesis, a single gold precursor could lead to different "magic number" clusters by altering factors such as the ligand, the reducing agent, or the solvent. For instance, subtle changes in the ligand structure have been shown to direct the synthesis towards different magic sizes. youtube.com Catalyst-directed divergent synthesis has emerged as a powerful technique to create diverse products from a common substrate by simply modulating the catalyst system. acs.org

The synthesis of Au₁₃₀(SR)₅₀ through the etching of larger clusters can be viewed as a form of controlled transformation, where a polydisperse starting material converges towards a single, stable product. nih.govrsc.org

While Au₁₃₀(SR)₅₀ itself is a subject of catalytic studies, gold catalysis also plays a role in the synthesis of such nanostructures. rsc.orgresearchgate.net Gold catalysts, particularly in their nanoparticulate form, are effective for a variety of organic transformations. mdpi.com The synthesis of the ligands used to stabilize the nanoclusters can be facilitated by gold-catalyzed reactions.

More fundamentally, the formation of the nanocluster itself involves redox reactions where Au(III) or Au(I) precursors are reduced to Au(0). rsc.org The surface of growing gold nanoparticles can have catalytic activity that influences the final size and structure of the cluster. Gold complexes with different ligands (e.g., phosphines, N-heterocyclic carbenes) exhibit tunable electronic and steric properties, which can be used to control the reactivity and guide the assembly of the nanoclusters. acs.org The interaction between gold and the support material is also crucial in tuning the performance of supported gold catalysts. acs.org

Development of Green Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to reduce the environmental impact of chemical processes by using sustainable and non-toxic materials. southmountaincc.eduresearchgate.net These principles are increasingly being applied to the synthesis of gold nanoclusters.

The synthesis of Au₁₃₀(SR)₅₀ typically starts from a gold salt, such as tetrachloroauric(III) acid (HAuCl₄), and a thiolate ligand. rsc.org Green chemistry approaches focus on the use of environmentally friendly methods to produce these precursors.

For the gold precursor, this could involve more sustainable mining and extraction techniques. For the ligands, which are often complex organic molecules, green synthesis protocols would involve minimizing the use of hazardous solvents and reagents. The use of biological systems for synthesis is a key aspect of green chemistry. tandfonline.com

Table 2: Examples of Green Reducing and Capping Agents for Gold Nanoparticle Synthesis

| Agent Type | Examples | Role in Synthesis | Reference |

| Plant Extracts | Tea leaves, Ganoderma spp. mycelia, papaya juice | Contain biomolecules (polyphenols, proteins) that can reduce Au(III) ions and stabilize the resulting nanoparticles. | southmountaincc.edunih.govresearchgate.net |

| Microorganisms | Bacteria (e.g., Lysinibacillus odysseyi), Fungi (e.g., Verticillium sp.) | Can reduce gold ions either intracellularly or extracellularly. | mdpi.comnih.gov |

| Biomolecules | Glucose, starch, peptides, DNA | Act as non-toxic reducing and/or stabilizing agents. | nih.gov |

This table illustrates the variety of natural resources being explored for the green synthesis of gold nanoparticles, a field closely related to the synthesis of atomically precise nanoclusters.

A major focus of green chemistry is the replacement of hazardous reagents and solvents with more sustainable alternatives. nih.gov In the context of Au₁₃₀(SR)₅₀ synthesis:

Solvents: Traditional syntheses often use organic solvents. A key goal of green chemistry is to replace these with water, which is an environmentally benign solvent. southmountaincc.edu

Reducing Agents: Strong and often toxic reducing agents like sodium borohydride (B1222165) are commonly used. nih.gov Green approaches utilize milder and non-toxic reducing agents, such as glucose or biomolecules found in plant extracts. nih.gov

Energy Efficiency: Green synthetic methods also aim to be more energy-efficient, for example, by carrying out reactions at room temperature and pressure. dovepress.com

The use of biological precursors, such as plant extracts, can provide both the reducing and capping agents in a single, renewable feedstock, embodying several principles of green chemistry simultaneously. nih.govmdpi.com

Isolation and Purification Techniques for this compound

Following synthesis, a multi-step purification process is essential to isolate the Au130(SR)50 nanoclusters from unreacted precursors, excess ligands, and any remaining non-target clusters. The choice of technique depends on the specific ligands used and the nature of the impurities.

Fractionated Precipitation: This is a widely used and effective method for separating nanoclusters based on differences in their solubility. ebrary.net By adding a "poor" solvent (in which the clusters are not soluble, such as methanol or acetone) to a solution of the nanoclusters in a "good" solvent (like toluene or dichloromethane), clusters can be selectively precipitated. ebrary.netresearchgate.net Larger or less-soluble clusters precipitate first, allowing for the fractionation of the mixture. ebrary.net This process can be repeated multiple times to achieve a highly purified fraction.

Chromatographic Methods: Chromatography is a powerful tool for achieving high-purity separation of nanoclusters.

Size Exclusion Chromatography (SEC) / Gel Filtration: This technique separates molecules based on their hydrodynamic volume. It is considered one of the best methods for purifying gold nanoparticle conjugates, as it can effectively separate the desired nanocluster from smaller impurities like excess free ligands or larger aggregates. nanoprobes.comnih.gov

High-Performance Liquid Chromatography (HPLC): Both normal-phase and reverse-phase HPLC can be employed for high-resolution separation of nanocluster mixtures, yielding atomically pure samples. nih.gov

Alternate Pumping Chromatography: This is an advanced technique that has been successfully applied to isolate specific glutathione-stabilized gold nanoclusters, including Au25 and Au29, from complex mixtures with high purity. mdpi.comfau.de

Centrifugation and Filtration:

Centrifugation: This method is often used as an initial purification step to separate larger, aggregated particles from the desired monodisperse nanoclusters in solution. nanopartz.com

Dialysis/Membrane Filtration: To remove small molecule impurities such as residual salts or excess ligands, dialysis using a membrane with an appropriate molecular weight cut-off (MWCO) is effective. rsc.orgnanoprobes.com

The table below summarizes the key isolation and purification techniques applicable to Au130 nanoclusters.

Table 2: Isolation and Purification Techniques for Gold Nanoclusters

| Technique | Principle of Separation | Application for AU-130 | Reference |

|---|---|---|---|

| Fractionated Precipitation | Differential solubility in a solvent/non-solvent system. | Separates clusters based on size and ligand shell, effective for removing both larger and smaller species. | ebrary.netresearchgate.net |

| Size Exclusion Chromatography (SEC) | Separation based on hydrodynamic radius (size). | Excellent for removing excess free thiol ligands and resolving different-sized clusters. | nanoprobes.comnih.gov |

| High-Performance Liquid Chromatography (HPLC) | Differential partitioning between a stationary and a mobile phase. | Provides high-resolution separation to achieve atomically pure nanocluster samples. | nih.gov |

| Centrifugation | Separation based on differential sedimentation rates influenced by size and shape. | Used to remove large aggregates and for washing/resuspending nanoclusters. | nanopartz.com |

| Dialysis / Membrane Filtration | Size-based separation across a semi-permeable membrane. | Effective for removing small molecular weight impurities like salts and unreacted precursors. | rsc.orgnanoprobes.com |

Based on a comprehensive search of available scientific literature, there is no specific chemical compound identified as "this compound." The search results did not yield any data related to a molecule with this designation, its reaction kinetics, thermodynamic profile, or its involvement in catalytic cycles.

The term "Au" is the chemical symbol for gold. Scientific research extensively covers various gold-containing compounds and their catalytic activities. For instance, "Au130" has been mentioned in the context of gold nanoclusters, which are aggregates of a specific number of atoms and are studied for their electronic and structural properties. However, this is distinct from a specific small molecule designated as "this compound."

Similarly, topics outlined in the query, such as Density Functional Theory (DFT) calculations, ligand effects, stereoelectronic factors, and photoredox catalysis, are highly relevant and widely studied in the context of gold catalysis in general. There is a significant body of research on how ligands influence the reactivity of gold complexes, computational studies on reaction mechanisms, and the use of gold catalysts in conjunction with photoredox cycles.

However, since no information could be found for a compound specifically named "this compound," it is not possible to generate an article that adheres to the strict constraint of focusing solely on this subject. The creation of data tables and the detailed discussion of research findings as requested are contingent on the existence of published data for the specified compound, which could not be located.

Preclinical Pharmacological Investigation of Au 130 Free Base and Its Derivatives in Disease Models

In Vitro Pharmacological Characterization of AU-130 Free Base

In vitro pharmacology studies are fundamental in early-stage drug discovery to understand how a compound interacts with biological systems in a controlled laboratory setting, outside of a living organism. porsolt.comqima-lifesciences.com These studies provide crucial insights into a compound's mechanism of action, efficacy, and potential for further development. porsolt.com

Mechanism of Action Studies in Relevant Cellular Systems

Determining the mechanism of action of a new chemical entity is a critical step in its preclinical evaluation. This involves experiments using relevant cell systems to elucidate the molecular pathway through which the compound exerts its effects. For instance, studies might investigate if a compound induces apoptosis, inhibits specific enzymes, or modulates signaling pathways. nih.gov Techniques like Western blotting to detect changes in protein phosphorylation or flow cytometry to analyze cell cycle progression are commonly employed. nih.gov Without specific data on this compound, one can only surmise that such studies would be essential to understand its biological activity.

Target Engagement and Receptor Binding Assays for this compound

Target engagement assays are designed to confirm that a drug candidate interacts with its intended molecular target in a biological system. cellcarta.com Receptor binding assays are a key component of this, used to determine the affinity and specificity of a compound for its receptor. merckmillipore.com These assays often utilize radiolabeled ligands in competitive binding studies to measure how effectively the test compound displaces the known ligand, thereby quantifying its binding potency. merckmillipore.com Flow cytometry is another powerful tool for assessing target engagement, particularly for cell surface receptors. nih.gov

Table 1: Representative Receptor Binding Assay Data (Hypothetical)

| Compound | Target Receptor | Assay Type | IC₅₀ (nM) |

| This compound | Not Specified | Not Specified | Data Not Available |

| Control Compound | Not Specified | Not Specified | Data Not Available |

This table is for illustrative purposes only, as no specific data for this compound was found.

Cell-Based Efficacy Assays

Cell-based efficacy assays are employed to evaluate the biological effect of a compound in a cellular context that mimics a particular disease state. nih.gov These assays can measure a variety of endpoints, such as cell viability, proliferation, or the inhibition of a specific cellular function. nih.gov For example, in oncology research, an assay might measure the ability of a compound to kill cancer cells. The choice of cell line and endpoint is critical and depends on the therapeutic indication being investigated. nih.gov

Table 2: Illustrative Cell-Based Efficacy Data (Hypothetical)

| Cell Line | Assay Type | Endpoint | This compound EC₅₀ (µM) |

| Not Specified | Not Specified | Not Specified | Data Not Available |

| Not Specified | Not Specified | Not Specified | Data Not Available |

This table is for illustrative purposes only, as no specific data for this compound was found.

In Vivo Pharmacological Characterization in Animal Models

Following promising in vitro results, preclinical development proceeds to in vivo studies in animal models to assess the efficacy and pharmacological properties of a compound in a whole living organism. nih.gov

Efficacy Studies in Relevant Animal Models

Efficacy studies in animal models are designed to determine if a drug candidate has the desired therapeutic effect in a living system that recapitulates aspects of a human disease. nih.govnih.gov The choice of animal model is crucial and should be relevant to the disease of interest. fda.gov These studies are a critical step before a drug can be considered for human clinical trials. nih.gov

Pharmacodynamic Biomarker Discovery and Validation for this compound

Pharmacodynamic (PD) biomarkers are used to demonstrate that a drug is engaging its target and having a biological effect in the body. nih.gov These measurable indicators can provide early evidence of a drug's activity and help to guide dose selection for clinical trials. nih.gov Biomarker discovery and validation involve identifying and confirming molecular or cellular changes that occur in response to the drug. This can include measuring changes in the levels of specific proteins, enzyme activity, or gene expression in tissues or bodily fluids. nih.gov

Information regarding the chemical compound “this compound” is not publicly available.

Due to the absence of any data, it is not possible to provide an article on the preclinical pharmacological investigation of this compound, including its comparative pharmacological profiles and an assessment of its metabolite profiles and biotransformation pathways. The creation of scientifically accurate content, including detailed research findings and data tables as requested, is contingent on the availability of primary research data.

Should public information on “this compound” become available in the future, a comprehensive article adhering to the requested structure could be generated.

Future Research Horizons for this compound: A Scientific Roadmap

The chemical compound this compound, a notable thiolate-protected gold nanocluster with the formula Au130(SC12H25)50, stands at a pivotal juncture in materials science and nanotechnology. amazonaws.com While initial research has successfully detailed its synthesis and elucidated the origins of its remarkable stability, the path forward into its practical applications and broader scientific impact is just beginning to unfold. amazonaws.comnih.gov This article explores the future directions and emerging research avenues for this compound, focusing on the integration of advanced computational methods, the exploration of novel applications, and the challenges inherent in translating this fundamental research into tangible scientific progress.

Q & A

Q. What are the foundational experimental protocols for synthesizing and characterizing AU-130 free base in academic research?

Methodological Answer:

- Synthesis typically follows protocols optimized for purity and yield, including solvent selection (e.g., anhydrous conditions), temperature control, and stoichiometric ratios. Characterization involves nuclear magnetic resonance (NMR) for structural confirmation, high-performance liquid chromatography (HPLC) for purity assessment, and mass spectrometry (MS) for molecular weight verification . Reproducibility requires meticulous documentation of reaction parameters and raw data, as outlined in guidelines for experimental reporting .

Q. Which analytical techniques are most reliable for assessing the stability of this compound under varying storage conditions?

Methodological Answer:

- Stability studies employ accelerated degradation tests (e.g., exposure to heat, light, humidity) followed by HPLC-MS to monitor decomposition products. X-ray diffraction (XRD) and thermogravimetric analysis (TGA) assess crystallinity and thermal stability. Data should be analyzed using kinetic models (e.g., Arrhenius equation) to predict shelf-life, adhering to standardized protocols for material stability research .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound across independent studies?

Methodological Answer:

- Conduct a meta-analysis to identify variables causing discrepancies (e.g., assay conditions, cell lines, solvent systems). Validate findings using orthogonal assays (e.g., enzymatic vs. cell-based) and cross-reference with structural analogs. Apply statistical rigor (e.g., Bayesian inference) to quantify uncertainty, as recommended in frameworks for critical data analysis . Replicate key experiments in controlled environments to isolate confounding factors .

Q. What strategies are effective for designing mechanistic studies to elucidate this compound’s mode of action in complex biological systems?

Methodological Answer:

- Combine omics approaches (e.g., proteomics, metabolomics) with target engagement assays (e.g., thermal shift assays, surface plasmon resonance). Use knockout/knockdown models to validate specificity. Computational tools like molecular docking or molecular dynamics simulations can prioritize hypotheses for experimental testing. Ensure experimental designs adhere to principles of falsifiability and iterative hypothesis refinement .

Q. How can researchers optimize the synthetic route for this compound to improve scalability while maintaining enantiomeric purity?

Methodological Answer:

- Employ Design of Experiments (DoE) to systematically vary parameters (e.g., catalyst loading, reaction time). Use continuous flow chemistry to enhance reproducibility and scalability. Monitor enantiomeric excess via chiral HPLC or circular dichroism (CD) . Compare green chemistry metrics (e.g., E-factor) across iterations, as advocated in sustainable synthesis guidelines .

Methodological and Data Analysis Questions

Q. What statistical frameworks are recommended for analyzing dose-response relationships in this compound toxicity studies?

Methodological Answer:

- Use nonlinear regression models (e.g., Hill equation) to calculate EC₅₀/IC₅₀ values. Validate assumptions of normality and homoscedasticity with Kolmogorov-Smirnov or Levene’s tests . For high-dimensional data, apply machine learning algorithms (e.g., random forests) to identify non-linear interactions. Transparent reporting of confidence intervals and effect sizes is critical, as per standards for quantitative research .

Q. How should researchers address batch-to-batch variability in this compound when designing longitudinal studies?

Methodological Answer:

- Implement quality-by-design (QbD) principles during synthesis to minimize variability. Use multivariate analysis (e.g., PCA) to correlate material attributes (e.g., particle size, crystallinity) with biological outcomes. Include reference standards and internal controls in each experiment. Document batch-specific metadata rigorously, following FAIR data principles .

Ethical and Reporting Standards

Q. What are the best practices for reporting negative or inconclusive results in this compound research to avoid publication bias?

Methodological Answer:

- Submit findings to preprint repositories or journals specializing in negative results (e.g., Journal of Negative Results). Clearly describe experimental conditions, statistical power, and limitations. Use STROBE or ARRIVE guidelines for transparent reporting. Advocacy for open-access data sharing is essential to mitigate bias, as emphasized in ethical research frameworks .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.